molecular formula C13H19NO2 B13950586 1-(1-Benzylazetidin-3-yl)propane-1,3-diol

1-(1-Benzylazetidin-3-yl)propane-1,3-diol

Cat. No.: B13950586
M. Wt: 221.29 g/mol
InChI Key: WHSXORPGNZHVNF-UHFFFAOYSA-N
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Description

1-(1-Benzylazetidin-3-yl)propane-1,3-diol is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities

Preparation Methods

The synthesis of 1-(1-Benzylazetidin-3-yl)propane-1,3-diol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.

    Addition of the Propane-1,3-diol Moiety: This step involves the attachment of the propane-1,3-diol group to the azetidine ring through various organic reactions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(1-Benzylazetidin-3-yl)propane-1,3-diol undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Benzylazetidin-3-yl)propane-1,3-diol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and compounds.

    Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(1-Benzylazetidin-3-yl)propane-1,3-diol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(1-Benzylazetidin-3-yl)propane-1,3-diol can be compared with other azetidine derivatives, such as:

    1-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol: This compound has a similar structure but with a benzhydryl group instead of a benzyl group, leading to different chemical and biological properties.

    1-(1-Phenylazetidin-3-yl)propane-1,3-diol:

The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-(1-benzylazetidin-3-yl)propane-1,3-diol

InChI

InChI=1S/C13H19NO2/c15-7-6-13(16)12-9-14(10-12)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2

InChI Key

WHSXORPGNZHVNF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)C(CCO)O

Origin of Product

United States

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